molecular formula C9H7N3S3 B14518731 4-Anilino-2H-1,3,5-thiadiazine-2,6(3H)-dithione CAS No. 62512-86-1

4-Anilino-2H-1,3,5-thiadiazine-2,6(3H)-dithione

Cat. No.: B14518731
CAS No.: 62512-86-1
M. Wt: 253.4 g/mol
InChI Key: BWKQRCXMULFKQY-UHFFFAOYSA-N
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Description

4-Anilino-2H-1,3,5-thiadiazine-2,6(3H)-dithione is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-2H-1,3,5-thiadiazine-2,6(3H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an aniline derivative with a thiocarbonyl compound in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-2H-1,3,5-thiadiazine-2,6(3H)-dithione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aniline or thiadiazine ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Anilino-2H-1,3,5-thiadiazine-2,6(3H)-dithione depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazine derivatives and heterocyclic compounds containing sulfur and nitrogen atoms. Examples might include:

  • 2H-1,3,5-Thiadiazine derivatives
  • Thiazole derivatives
  • Benzothiazine derivatives

Uniqueness

4-Anilino-2H-1,3,5-thiadiazine-2,6(3H)-dithione may exhibit unique properties due to the presence of both aniline and thiadiazine moieties, which can influence its chemical reactivity and biological activity. Comparative studies with similar compounds can highlight its distinct features and potential advantages.

Properties

CAS No.

62512-86-1

Molecular Formula

C9H7N3S3

Molecular Weight

253.4 g/mol

IUPAC Name

4-anilino-3H-1,3,5-thiadiazine-2,6-dithione

InChI

InChI=1S/C9H7N3S3/c13-8-11-7(12-9(14)15-8)10-6-4-2-1-3-5-6/h1-5H,(H2,10,11,12,13,14)

InChI Key

BWKQRCXMULFKQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=S)SC(=S)N2

Origin of Product

United States

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